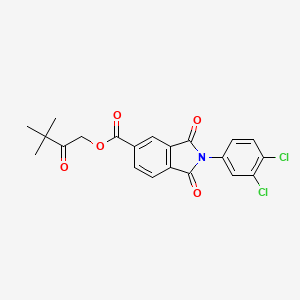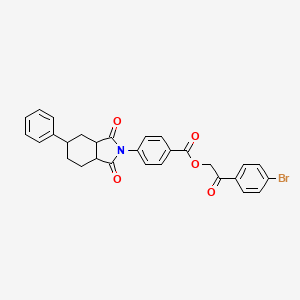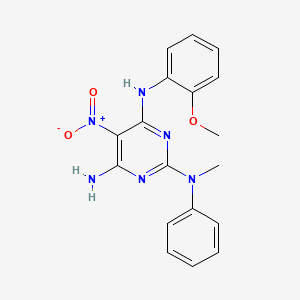![molecular formula C14H13N5O2 B15151688 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline](/img/structure/B15151688.png)
N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, combines the structural features of benzotriazole and nitroaniline, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE typically involves the following steps :
Diazotization and Cyclization: The synthesis begins with the diazotization of 5-methyl-o-phenylenediamine, followed by cyclization in the presence of acetic acid to form 5-methyl-1H-benzotriazole.
N-Alkylation: The benzotriazole derivative is then subjected to N-alkylation using formaldehyde and 4-nitroaniline under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE undergoes various chemical reactions, including :
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE has several scientific research applications :
Medicinal Chemistry: It is explored for its potential anticancer, antifungal, antibacterial, and antiviral activities.
Material Sciences: The compound is used as a corrosion inhibitor for metals like copper and brass.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Agriculture: It is investigated as a potential nitrification inhibitor in agricultural soils.
Mécanisme D'action
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE involves its interaction with molecular targets in biological systems . The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE can be compared with other benzotriazole derivatives such as :
5-Methyl-1H-benzotriazole: Similar in structure but lacks the nitroaniline moiety, making it less versatile in biological applications.
4-Nitrobenzotriazole: Contains a nitro group but does not have the methyl substitution, affecting its reactivity and stability.
Benzotriazole: The parent compound, which is widely used as a corrosion inhibitor but lacks the specific functional groups that enhance biological activity.
The uniqueness of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-NITROANILINE lies in its combined structural features, which confer both chemical stability and biological activity .
Propriétés
Formule moléculaire |
C14H13N5O2 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
N-[(5-methylbenzotriazol-1-yl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C14H13N5O2/c1-10-2-7-14-13(8-10)16-17-18(14)9-15-11-3-5-12(6-4-11)19(20)21/h2-8,15H,9H2,1H3 |
Clé InChI |
OAVCBLDGUJBOQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B15151623.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)
![N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide](/img/structure/B15151643.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B15151648.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate](/img/structure/B15151666.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B15151682.png)
![N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B15151708.png)
![Benzene, [(hexylsulfinyl)methyl]-](/img/structure/B15151712.png)
